molecular formula C4H8N2O7 B12646669 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate CAS No. 75870-79-0

2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate

Cat. No.: B12646669
CAS No.: 75870-79-0
M. Wt: 196.12 g/mol
InChI Key: ZLHUORLMEXVDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate is a heterocyclic compound with the molecular formula C4H10N2O8.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate typically involves the reaction of barbituric acid with various reagents under controlled conditions. One common method includes the reaction of barbituric acid with primary amines, 1,1-bis-(methylthio)-2-nitroethene, and ninhydrin in ethanol media. This reaction is known for its good yields and mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms.

Scientific Research Applications

Diabetogenic Agent

Alloxan hydrate is primarily known for its role in diabetes research. It induces diabetes by selectively destroying the insulin-secreting β-cells of the pancreas. This mechanism has made it a valuable tool for studying diabetes and testing potential antidiabetic compounds:

  • Mechanism : Alloxan generates reactive oxygen species that lead to oxidative stress in pancreatic β-cells, resulting in cell death .
  • Research Use : It is used in experimental models to mimic type 1 diabetes in animals, facilitating the evaluation of new therapeutic agents aimed at restoring insulin production or improving insulin sensitivity.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens:

  • Antibacterial Activity : Studies have shown that pyrimidine derivatives can exhibit activity against Gram-positive and Gram-negative bacteria. For instance, modifications of pyrimidine structures have led to compounds that demonstrate efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Alloxan hydrate and its derivatives have been evaluated for antifungal properties against pathogens like Candida albicans, showing promising results in inhibiting fungal growth .

Anticancer Potential

Recent research has highlighted the potential of pyrimidine derivatives, including alloxan hydrate, in cancer therapy:

  • Targeting Cancer Cell Lines : Compounds derived from pyrimidine structures have been tested against various cancer cell lines (e.g., leukemia and breast cancer), demonstrating antiproliferative activity .
  • Mechanism of Action : The antiproliferative effects are often linked to the inhibition of critical signaling pathways involved in cell growth and survival, such as the EGFR/VEGFR pathways .

Case Study 1: Induction of Diabetes in Animal Models

Research utilizing alloxan hydrate has demonstrated its effectiveness in inducing diabetes in laboratory rats. This model has been critical for testing new antidiabetic drugs. The study observed that administration of alloxan resulted in significant hyperglycemia and loss of β-cell function, validating its use as a diabetogenic agent .

Case Study 2: Antimicrobial Efficacy

A series of synthesized pyrimidine derivatives were tested for their antimicrobial activity. One study reported that certain halogen-substituted pyrimidines exhibited remarkable antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting that structural modifications can enhance efficacy .

Mechanism of Action

The mechanism of action of 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate is unique due to its specific chemical structure and the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its ability to form stable complexes with various biological molecules makes it a valuable compound in scientific research and industrial applications.

Biological Activity

2,4,5,6(1H,3H)-Pyrimidinetetrone, commonly known as alloxan, is a pyrimidine derivative notable for its biological activity, particularly in the context of diabetes research. This compound has garnered attention due to its ability to selectively damage pancreatic beta cells, leading to insulin deficiency and hyperglycemia in experimental models. This article explores the biological activity of 2,4,5,6(1H,3H)-pyrimidinetetrone trihydrate through various studies and data.

  • Molecular Formula : C4_4H4_4N2_2O5_5
  • Molecular Weight : 160.085 g/mol
  • CAS Number : 2244-11-3
  • Melting Point : 255 °C (decomposes)
  • Density : 1.681 g/cm³

Alloxan is primarily recognized for its diabetogenic properties. It induces diabetes by selectively destroying insulin-producing beta cells in the pancreas. This occurs through several mechanisms:

  • Selective Uptake : Alloxan mimics glucose and is taken up by beta cells via the GLUT2 transporter .
  • Reactive Oxygen Species (ROS) : The compound generates ROS upon entering the cells, leading to oxidative stress and subsequent cell death .
  • Inhibition of Glucokinase : Alloxan inhibits glucokinase, a crucial enzyme for insulin secretion in response to glucose .

Case Studies and Research Findings

Study ReferenceFindings
Alloxan as a Diabetogenic Agent Induces diabetes in laboratory animals through selective destruction of beta cells.
Mechanisms of Alloxan Toxicity Highlights the role of oxidative stress and inhibition of key metabolic enzymes in beta-cell dysfunction.
Comparative Toxicity Studies Suggests that while alloxan is toxic to rodent beta cells, it shows significantly lower toxicity in human beta cells due to differences in glucose uptake mechanisms.

Clinical Implications

Alloxan's ability to induce diabetes in animal models has made it a valuable tool for studying diabetes pathophysiology and testing potential therapeutic agents. Its use has led to insights into:

  • Beta-cell regeneration : Research on treatments that may protect or regenerate beta cells post-alloxan exposure.
  • Diabetes management strategies : Understanding how oxidative stress contributes to diabetes progression.

Safety Profile

Despite its utility in research, alloxan poses risks at high doses:

  • Hepatotoxicity : Studies indicate potential liver damage with excessive doses .
  • Renal Effects : High concentrations can also affect kidney function .

Properties

CAS No.

75870-79-0

Molecular Formula

C4H8N2O7

Molecular Weight

196.12 g/mol

IUPAC Name

1,3-diazinane-2,4,5,6-tetrone;trihydrate

InChI

InChI=1S/C4H2N2O4.3H2O/c7-1-2(8)5-4(10)6-3(1)9;;;/h(H2,5,6,8,9,10);3*1H2

InChI Key

ZLHUORLMEXVDBW-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=O)NC(=O)NC1=O.O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.